Menaquinone 4-d7 2,3-Epoxide
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Overview
Description
Menaquinone 4-d7 2,3-Epoxide is a deuterium-labeled derivative of Menaquinone 4 2,3-Epoxide. This compound is part of the vitamin K family, specifically a form of vitamin K2. Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds due to its stability and non-radioactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone 4-d7 2,3-Epoxide typically involves the deuteration of Menaquinone 4 followed by epoxidation. The deuteration process incorporates stable heavy isotopes of hydrogen (deuterium) into the Menaquinone 4 molecule. This is often achieved through catalytic hydrogenation in the presence of deuterium gas. The epoxidation step involves the reaction of the deuterated Menaquinone 4 with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the 2,3-epoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified using chromatographic techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Menaquinone 4-d7 2,3-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can open the epoxide ring under basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted epoxides depending on the nucleophile used.
Scientific Research Applications
Menaquinone 4-d7 2,3-Epoxide has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the role of vitamin K2 in cellular processes.
Medicine: Investigated for its potential therapeutic effects in bone health and cardiovascular diseases.
Industry: Used in the development of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of Menaquinone 4-d7 2,3-Epoxide involves its role in the vitamin K cycle. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the carboxylation of glutamic acid residues in certain proteins. This modification is crucial for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and vascular health. The deuterium labeling allows for detailed study of these pathways without altering the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Menaquinone 4: The non-deuterated form of the compound.
Menaquinone 4 2,3-Epoxide: The non-deuterated epoxide form.
Menaquinone 7: Another form of vitamin K2 with a longer side chain.
Phylloquinone (Vitamin K1): The plant-based form of vitamin K.
Uniqueness
Menaquinone 4-d7 2,3-Epoxide is unique due to its deuterium labeling, which makes it an invaluable tool in research. The deuterium atoms provide a way to trace the compound’s metabolic fate and study its pharmacokinetics without altering its biological function. This makes it particularly useful in detailed mechanistic studies and in the development of new therapeutic agents.
Properties
Molecular Formula |
C31H40O3 |
---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
3,4,5,6-tetradeuterio-7a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D |
InChI Key |
TUZHANAISKEZFG-CKBRGKTGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3(C(C2=O)(O3)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C |
Origin of Product |
United States |
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